N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The azetidine ring provides a three-dimensional structure, while the tetramethylbenzenesulfonyl and pyrimidin-4-amine groups contribute to the compound’s chemical reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The azetidine ring might undergo ring-opening reactions, while the sulfonyl and amine groups could participate in various substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its acidity, while the azetidine ring could affect its boiling and melting points .Scientific Research Applications
Antimicrobial and Antitubercular Activities
Synthesized azetidinone analogs have been evaluated for their antimicrobial and antitubercular activities . For instance, a series of 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one derivatives were examined against bacterial and fungal strains as well as in vitro against mycobacterium tuberculosis. These studies provide insights into the design and synthesis of new antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
Compounds with azetidinone core have also shown antidepressant and nootropic activities . N′-[(1Z)-(substituted aromatic)methylidene] pyridine-4-carbohydrazides and their azetidinone counterparts displayed significant activities in tests for evaluating nootropic and antidepressant properties. These findings indicate the potential of azetidinone skeleton as a central nervous system (CNS) active agent, suggesting a pathway for developing potent and safe CNS agents (Thomas et al., 2016).
Antitumor Properties
Azetidino-benzodiazepines have been studied for their antitumor properties. The synthesis of pyrrolobenzodiazepines (PBDs) and azetidino-benzodiazepines through intramolecular azide to alkene 1,3-dipolar cycloadditions revealed compounds with potent antitumour activities. PBDs are known for their strong antitumor antibiotics, hinting at the therapeutic potentials of azetidinone derivatives in cancer treatment (Hemming et al., 2014).
Mechanism of Action
The mechanism of action of this compound is not clear without specific context. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reagents.
Properties
IUPAC Name |
N-[1-(2,3,5,6-tetramethylphenyl)sulfonylazetidin-3-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-11-7-12(2)14(4)17(13(11)3)24(22,23)21-8-15(9-21)20-16-5-6-18-10-19-16/h5-7,10,15H,8-9H2,1-4H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTORGOPFPCBBBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)NC3=NC=NC=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.